

The 1H-Indole-6-Methanamine Scaffold: A Privileged Motif in Drug Discovery

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Compound of Interest

Compound Name: **1H-Indole-6-methanamine**

Cat. No.: **B1341427**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **1H-indole-6-methanamine** scaffold is a key structural motif in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of compounds incorporating this privileged core. The strategic placement of a methanamine group at the C6 position of the indole ring offers a crucial vector for molecular interactions with a variety of biological targets, leading to a broad spectrum of pharmacological effects. This document details the significant anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Derivatives of the 6-aminoindole and structurally related 6-aminoindazole scaffolds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative compounds featuring the 6-amino-substituted indole or indazole core. The half-maximal inhibitory

concentration (IC₅₀) values are presented to allow for a comparative assessment of their potency.

Compound ID	Scaffold Type	Cancer Cell Line	IC ₅₀ (μM)	Citation
9f	1H-Indazol-6-amine	HCT116 (Colon)	14.3 ± 4.4	[1]
36	1,3-dimethyl-1H-indazol-6-amine	HCT116 (Colon)	0.4 ± 0.3	[1]
60	1H-Indazole-3-amine	K562 (Leukemia)	5.15	[2]
60	A549 (Lung)	Not specified	[2]	
60	PC-3 (Prostate)	Not specified	[2]	
60	Hep-G2 (Hepatoma)	Not specified	[2]	
3g	1-(3,4,5-trimethoxyphenyl)-1H-indole	MCF-7 (Breast)	2.94 ± 0.56	[3]
3g	MDA-MB-231 (Breast)	1.61 ± 0.004	[3]	
3g	A549 (Lung)	6.30 ± 0.30	[3]	
3g	HeLa (Cervical)	6.10 ± 0.31	[3]	
3g	A375 (Melanoma)	0.57 ± 0.01	[3]	
3g	B16-F10 (Melanoma)	1.69 ± 0.41	[3]	

Experimental Protocols for Anticancer Activity Assessment

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

- Cell Seeding: Plate cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.
- Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a further 24-48 hours.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.^[4]

2. Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

- Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
- Cell Fixation: After the incubation period, gently add 50 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
- Washing: Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.
- Staining: Add 100 μL of 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.
- Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.
- Dye Solubilization: Add 200 μL of 10 mM Tris base solution to each well.

- Absorbance Measurement: Measure the optical density (OD) at 510 nm.[1][5]



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Experimental workflow for in vitro cytotoxicity assays.

Kinase Inhibition

A significant number of indole-based compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor (FGFR) are two such kinases that are important targets in cancer therapy.

Quantitative Kinase Inhibition Data

The following table presents the inhibitory activity of indole and indazole derivatives against key protein kinases.

Compound ID	Scaffold Type	Target Kinase	IC50 (nM)	Citation
27a	1H-Indazol-3-amine	FGFR1	< 4.1	[6]
27a	1H-Indazol-3-amine	FGFR2	2.0	[6]

Experimental Protocols for Kinase Inhibition Assays

1. VEGFR-2 Kinase Assay (Luminescence-based)

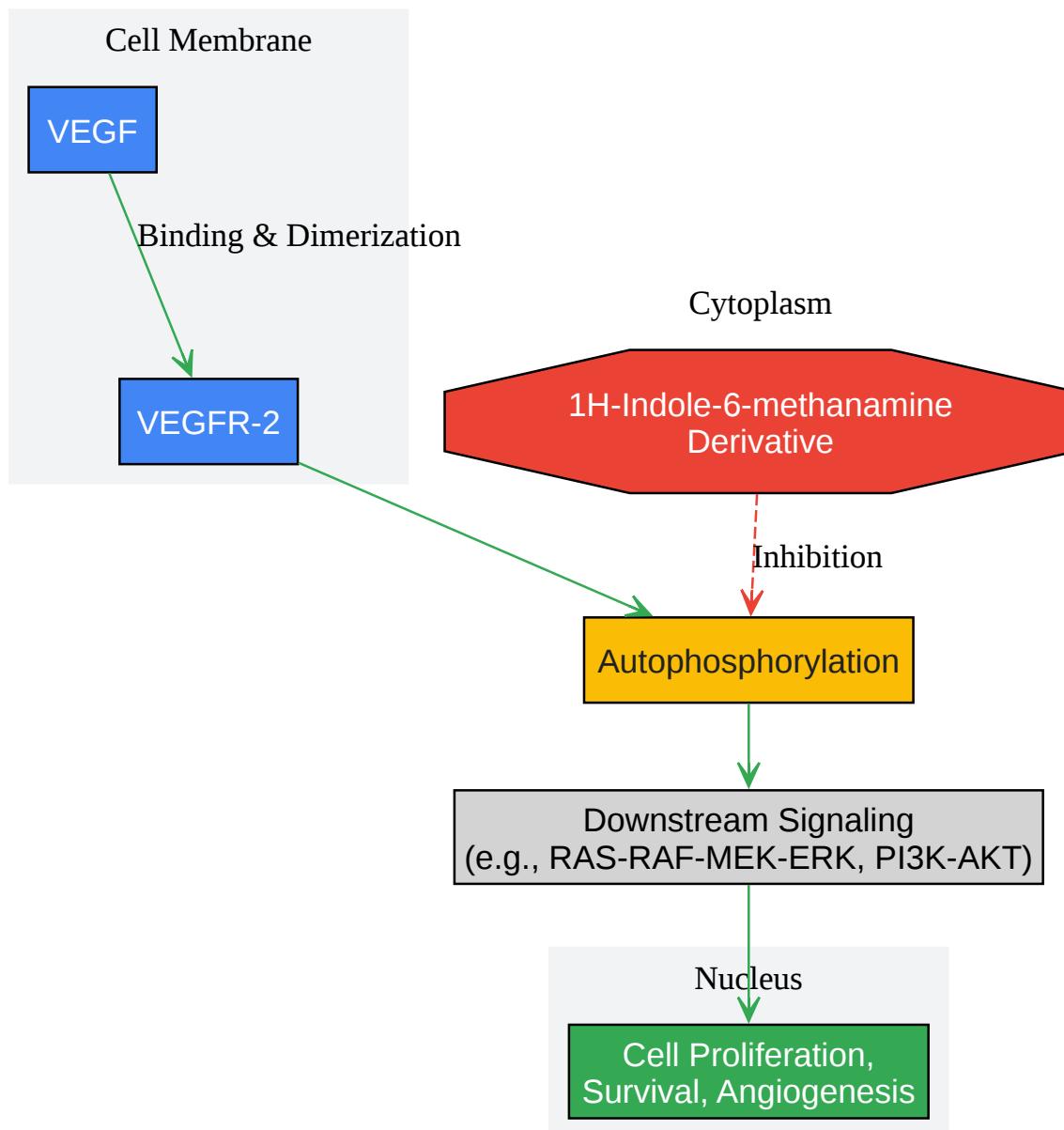
This assay measures the amount of ATP remaining after a kinase reaction.

- Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
- Compound Addition: Add the test inhibitor at various concentrations to the wells of a 96-well plate.
- Kinase Reaction Initiation: Add the diluted VEGFR-2 kinase to the wells to start the reaction. Incubate at 30°C for 45 minutes.
- ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.
- Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- Luminescence Measurement: Read the luminescence using a microplate reader. A lower signal indicates higher kinase activity.[\[6\]](#)[\[7\]](#)

2. FGFR Kinase Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is based on the displacement of a fluorescently labeled tracer from the kinase by an inhibitor.

- Component Addition: In a 384-well plate, add the test compound, a mixture of the FGFR kinase and an anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.
- Incubation: Incubate the plate for 1 hour at room temperature.
- FRET Measurement: Measure the FRET signal. The binding of the tracer and antibody to the kinase results in a high FRET signal. An inhibitor will displace the tracer, leading to a loss of FRET.[\[8\]](#)



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VEGFR-2 signaling pathway and point of inhibition.

Antimicrobial and Anti-inflammatory Activities

The **1H-indole-6-methanamine** scaffold and its derivatives also exhibit promising antimicrobial and anti-inflammatory properties.

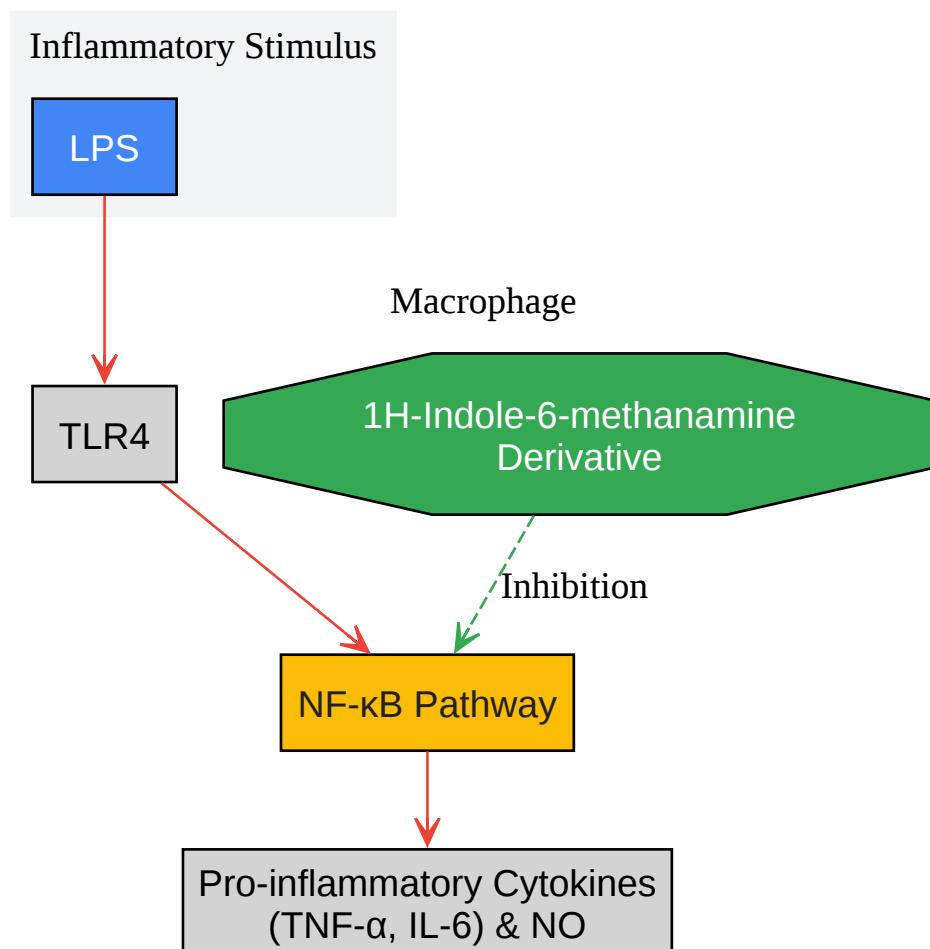
Antimicrobial Activity

Indole derivatives have been shown to be effective against a range of bacterial and fungal pathogens. The mechanism of action can involve the disruption of cell membranes or the inhibition of essential enzymes.

Compound Class	Target Organism	Activity Metric (MIC, $\mu\text{g/mL}$)	Citation
6-Aminoquinolones	Gram-negative bacteria	0.45 (Geometric Mean MIC)	[9]
6-Aminoquinolones	Gram-positive bacteria	0.66-0.76 (Geometric Mean MIC)	[9]
Indole-triazole derivative (3d)	Various bacteria and fungi	3.125-50	[10]

Anti-inflammatory Activity

Certain functionalized indoles have demonstrated the ability to modulate inflammatory pathways. For instance, some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF- α and IL-6.[\[11\]](#)[\[12\]](#)



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Inhibition of the NF-κB inflammatory pathway.

Central Nervous System (CNS) Activity

The indole nucleus is a core component of the neurotransmitter serotonin. Consequently, derivatives of the **1H-indole-6-methanamine** scaffold have been investigated for their potential to interact with serotonin and dopamine receptors, suggesting applications in the treatment of CNS disorders.[13][14]

Conclusion

The **1H-indole-6-methanamine** scaffold represents a highly "privileged" structure in drug discovery, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory

agents. The data and protocols presented in this guide underscore the therapeutic potential of this scaffold and provide a solid foundation for further research and development of novel therapeutics based on this versatile molecular framework. Future investigations should focus on optimizing the potency and selectivity of these compounds and further elucidating their mechanisms of action to translate their preclinical promise into clinical applications.

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